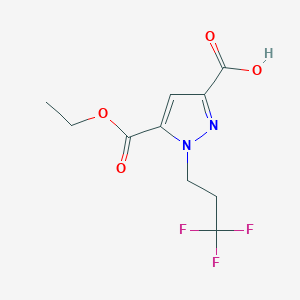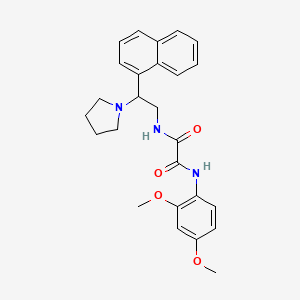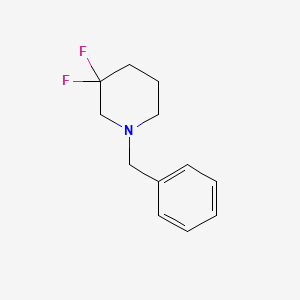
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that belongs to the class of pyrimidine-containing molecules.
作用機序
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate exerts its effects through various mechanisms. One of the main mechanisms of action is the inhibition of pyruvate kinase M2 (PKM2) which is involved in the Warburg effect. The Warburg effect is a metabolic reprogramming process that is essential for cancer cell survival. Inhibition of PKM2 by (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate leads to the inhibition of cancer cell growth. Another mechanism of action is the activation of the AMP-activated protein kinase (AMPK) pathway which leads to improved glucose tolerance and insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has various biochemical and physiological effects. Some of the effects are:
1. Inhibition of cancer cell growth by targeting PKM2.
2. Reduction of amyloid-beta (Aβ) plaques and improvement of cognitive function in Alzheimer's disease (AD) animal models.
3. Improvement of glucose tolerance and insulin sensitivity in diabetic animal models by activating the AMPK pathway.
実験室実験の利点と制限
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. Some of the advantages are:
1. The compound has been extensively studied for its potential applications in various fields.
2. The synthesis method is well-established and can be easily reproduced.
3. The compound has shown promising results in animal models.
Some of the limitations are:
1. The compound is still in the preclinical stage and has not been tested in humans.
2. The compound has not been extensively studied for its potential side effects.
3. The compound is expensive and may not be accessible to all researchers.
将来の方向性
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several potential future directions. Some of the future directions are:
1. Clinical Trials: The compound has shown promising results in animal models and may be tested in clinical trials for its potential applications in cancer, Alzheimer's disease, and diabetes.
2. Structural Modification: The structure of (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate may be modified to improve its potency and selectivity.
3. Combination Therapy: The compound may be used in combination with other drugs to improve its efficacy and reduce potential side effects.
4. Mechanistic Studies: Further mechanistic studies may be conducted to better understand the mode of action of the compound.
5. Toxicity Studies: Toxicity studies may be conducted to determine the potential side effects of the compound.
合成法
The synthesis of (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves several steps. The first step involves the protection of the amino group of pyrrolidine with tert-butyloxycarbonyl (BOC) to form BOC-pyrrolidine. The second step involves the coupling of BOC-pyrrolidine with 4-chloro-5-methylpyrimidine-2-ol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form BOC-protected (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine. The third step involves the deprotection of BOC group using trifluoroacetic acid (TFA) to form (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine. The final step involves the coupling of (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine with tert-butyl 3-bromopyruvate in the presence of a base such as potassium carbonate (K2CO3) to form (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate.
科学的研究の応用
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound are:
1. Cancer Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to inhibit the growth of cancer cells by targeting the enzyme pyruvate kinase M2 (PKM2) which is overexpressed in cancer cells. PKM2 is involved in the Warburg effect, a metabolic reprogramming process that is essential for cancer cell survival. Inhibition of PKM2 by (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate leads to the inhibition of cancer cell growth.
2. Alzheimer's Disease Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to improve cognitive function in Alzheimer's disease (AD) animal models. AD is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain which leads to cognitive impairment. (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to reduce Aβ plaques and improve cognitive function in AD animal models.
3. Diabetes Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Diabetes is characterized by high blood glucose levels and insulin resistance. (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to activate the AMP-activated protein kinase (AMPK) pathway which leads to improved glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWINDAUYBILPGN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopropyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2943087.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)
![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)

![N-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2943095.png)
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)

![2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2943100.png)
![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)

